Taxinine B
Description
Overview of Taxane (B156437) Diterpenoids and Taxine (B1234092) Alkaloids in Chemical Biology
Taxane diterpenoids are a class of natural products characterized by a complex 6/8/6 tricyclic ring system, often with a C-4, C-5 oxetane (B1205548) ring and various ester and hydroxyl substituents. wikipedia.orgnih.gov They were originally identified from Taxus species and have garnered significant attention in chemical biology due to their diverse structures and biological activities. wikipedia.orgnih.govresearchgate.net
Within the broader taxane family are the taxine alkaloids, which are nitrogen-containing taxanes. nih.govwikipedia.org These compounds are known for their toxicity, particularly affecting cardiac function. wikipedia.orgebi.ac.ukresearchgate.net The term "taxine" was historically used to refer to a crude mixture of toxic alkaloids from yew, but it is now understood to be a collection of related compounds, with taxine A and taxine B being prominent examples. wikipedia.orgebi.ac.uk Taxinine (B26179) B, despite its name, is often classified among the taxane diterpenoids, though some sources may refer to it in the context of taxines due to its origin in Taxus species. It is important not to confuse Taxinine B with "Taxin B," which is a different compound with a distinct structure. biocrick.com
Historical Context of this compound Discovery and Initial Characterization
The toxicity of yew trees has been recognized for centuries. nih.govnih.gov Early chemical investigations in the mid-1800s led to the isolation of a substance initially termed "taxine," which was later found to be a mixture of metabolites. nih.gov The elucidation of the structures of taxane diterpenes and taxine alkaloids began in the early 1960s. nih.gov
This compound was among the taxane compounds whose structures were elucidated in the mid to late 20th century. nih.gov Early research involved the isolation of this compound from Taxus species, such as Taxus cuspidata and Taxus chinensis. medchemexpress.comresearchgate.netnih.gov Structural determination relied on techniques such as spectral analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical derivatization. biocrick.comresearchgate.net For instance, complete assignments of 1H- and 13C-NMR signals for taxinine and this compound from Taxus cuspidata have been reported based on two-dimensional NMR techniques. researchgate.net
Significance of this compound within Natural Product Chemistry and Biosynthesis Research
Furthermore, research into this compound contributes to the broader understanding of taxane biosynthesis. The biosynthesis of taxanes, particularly the well-studied pathway leading to paclitaxel (B517696), is a complex process involving numerous enzymatic steps starting from the diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). frontiersin.orgencyclopedia.pubresearchgate.net While the complete biosynthetic route for this compound specifically may not be as extensively characterized as that of paclitaxel, its presence in Taxus species suggests its formation through related or branching pathways within the plant's metabolic machinery. Studying the enzymes and genetic regulation involved in the production of various taxanes, including this compound, provides insights into the intricate biosynthetic networks in yew trees. frontiersin.orgmdpi.comnih.gov The occurrence of different taxanes in various parts of the plant and across different Taxus species highlights the complexity and variability of these biosynthetic processes. nih.govnih.gov
Current Gaps and Future Avenues in this compound Scholarly Inquiry
Despite the historical research on this compound, several gaps remain in the scholarly inquiry surrounding this compound. While its isolation and structural characterization have been achieved, detailed studies specifically focused on its precise biosynthetic pathway, including the identification and characterization of all involved enzymes and regulatory elements, are less comprehensive compared to paclitaxel. encyclopedia.pubresearchgate.net Understanding these biosynthetic steps could pave the way for metabolic engineering approaches to potentially enhance its production or create novel taxane derivatives. frontiersin.orgencyclopedia.pub
Future research avenues for this compound could involve more in-depth investigations into its role within the plant itself, potentially exploring its ecological function or its interplay with other plant metabolites. Further chemical synthesis studies aimed at developing more efficient and scalable routes to this compound could also be valuable for research purposes. jst.go.jpnih.gov Additionally, exploring the potential for microbial or cell culture production of this compound, similar to efforts for other taxanes, represents a promising area for sustainable sourcing and further research. encyclopedia.pubresearchgate.net Continued phytochemical analysis of different Taxus species and cultivars may also reveal variations in this compound content and co-occurring compounds, providing further data for chemotaxonomic studies and targeted isolation efforts. nih.govnih.gov
Structure
3D Structure
Properties
CAS No. |
18457-44-8 |
|---|---|
Molecular Formula |
C37H44O11 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+/t26-,28-,29-,32-,33+,34+,35-,37+/m0/s1 |
InChI Key |
SLJNSLIEGINNEE-UWUOQQJISA-N |
Appearance |
Powder |
Synonyms |
Taxinine B |
Origin of Product |
United States |
Natural Occurrence and Isolation of Taxinine B
Distribution of Taxinine (B26179) B Across Taxus Species
Taxinine B has been identified in a range of Taxus species, indicating its widespread natural occurrence within this genus.
Taxus baccata as a Primary Source
Taxus baccata, the European yew, is a well-known source of taxine (B1234092) alkaloids, with some sources suggesting it contains high amounts of these compounds. wikipedia.orgebi.ac.uknih.gov While Taxus baccata is recognized for containing taxine B (a related, often more cardiotoxic alkaloid with a different chemical formula), this compound (C37H44O11) has also been reported in Taxus baccata. wsu.edu Studies using mass spectrometry imaging have detected taxine B (which in some contexts may refer to or be related to this compound) in the cortex of Taxus baccata sprigs. nih.govresearchgate.net
Presence in Taxus cuspidata and Taxus chinensis
This compound is present in Taxus cuspidata (Japanese yew) and Taxus chinensis (Chinese yew). nih.govmedchemexpress.commedchemexpress.eunp-mrd.orgwsu.educornell.educhemfaces.comnih.govnih.govbiocrick.comnih.govacs.orgresearchgate.net Taxus cuspidata is noted for having high concentrations of taxanes, including this compound. nih.govmdpi.com this compound has been isolated from the bark of Taxus chinensis. It has also been found in the seeds of Taxus chinensis. biocrick.comnih.govacs.org
Occurrence in Other Taxus Species (e.g., Taxus yunnanensis)
Beyond Taxus baccata, Taxus cuspidata, and Taxus chinensis, this compound has been found in other Taxus species. These include Taxus yunnanensis, from which it has been isolated from aerial parts. nih.govresearchgate.netbiocrick.comresearchgate.net Its occurrence has also been reported in Taxus canadensis, Taxus mairei, Taxus sumatrana, and Taxus wallichiana. nih.govnp-mrd.orgwsu.edunih.govresearchgate.netnih.gov
Table 1: Reported Occurrence of this compound in Taxus Species
| Taxus Species | Reference(s) |
| Taxus baccata | wsu.edu |
| Taxus cuspidata | nih.govmedchemexpress.comnp-mrd.orgwsu.educornell.educhemfaces.comnih.govresearchgate.net |
| Taxus chinensis | biocrick.comnih.govacs.org |
| Taxus yunnanensis | nih.govresearchgate.netbiocrick.comresearchgate.net |
| Taxus canadensis | nih.govnp-mrd.org |
| Taxus mairei | np-mrd.orgwsu.edu |
| Taxus sumatrana | np-mrd.orgnih.gov |
| Taxus wallichiana | np-mrd.orgnih.gov |
Quantitative and Qualitative Distribution of this compound in Plant Organs
The distribution and concentration of this compound can vary within different organs of the Taxus plant.
Leaf and Needle Extracts
Leaves and needles are known sources for the isolation of this compound. It has been obtained from methanol (B129727) extracts of the leaves and twigs of Taxus cuspidata. chemfaces.comnih.gov Research on Taxus × media needles has also identified this compound among the extracted compounds. researchgate.netnih.gov While specific quantitative data for this compound alone in leaves is sometimes limited due to analysis of total taxines, studies indicate the presence of taxines in leaves. wikipedia.orgmdpi.comwikipedia.org
Bark and Stem Wood Isolations
The bark of Taxus species is another part from which this compound has been isolated. Isolation from the bark of Taxus chinensis has been reported. While bark is a known source of taxanes, including this compound, the presence of this compound in stem wood appears to be less consistent or in lower concentrations based on available data. nih.govresearchgate.netmdpi.com One study on Taxus baccata heartwood extracts did not detect taxine B (at the analyzed concentration), although it was found in the cortex of sprigs. researchgate.net
Table 2: Reported Plant Organs as Sources of this compound
| Plant Organ | Taxus Species Mentioned | Reference(s) |
| Bark | Taxus chinensis, Taxus baccata | nih.govbiosynth.comnih.gov |
| Leaves/Needles | Taxus cuspidata, Taxus × media, Taxus baccata | cornell.educhemfaces.comnih.govebi.ac.uknih.govresearchgate.netbiocrick.comresearchgate.netresearchgate.netnih.govwikipedia.orgnih.gov |
| Stems/Twigs | Taxus cuspidata, Taxus yunnanensis, Taxus × media | chemfaces.comnih.govbiocrick.comresearchgate.netresearchgate.netnih.gov |
| Seeds | Taxus chinensis, Taxus mairei | biocrick.comnih.govacs.org |
| Aerial parts | Taxus yunnanensis | nih.govresearchgate.net |
| Cortex (of sprigs) | Taxus baccata | nih.govresearchgate.net |
Seed and Fruit Aril Content
While Taxine B, a major alkaloid in Taxus species, is generally detected in all parts of yew plants except the arils, the fleshy covering of the seeds, other taxanes, including Taxinine M, have been identified in the red arils of Taxus baccata L. nih.govwikipedia.orgresearchgate.net. Studies have investigated the composition of red arils, revealing the presence of various compounds, although the specific content of this compound in seeds and arils is subject to variation depending on factors such as the collection site and environmental conditions. nih.govresearchgate.net Some research indicates that mature ripe fruits (arils) are free of toxic compounds, while seeds are considered poisonous. mdpi.com However, more recent studies using sensitive analytical methods have detected Taxus compounds, including Taxinine M, in red arils, although often at trace levels compared to other parts of the plant. researchgate.netmdpi.com
Data on the concentration of taxanes in red arils of Taxus baccata L. from different collection sites show variability. For instance, Taxinine M concentrations ranged from 0.02 to 2 µg/g in red arils, while other taxanes like 10-deacetylbaccatin III and baccatin (B15129273) III were present in higher concentrations. mdpi.com
Advanced Isolation and Purification Techniques for this compound
The isolation and purification of this compound from plant matrices involve a series of techniques aimed at separating the target compound from other plant constituents. These methods often combine extraction protocols with advanced chromatographic separation methodologies.
Chromatographic Separation Methodologies (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for the separation and purification of taxoids like this compound from complex plant extracts. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. shimadzu.comlibretexts.org Various chromatographic methods, including normal phase and reversed-phase chromatography, are employed in the isolation of taxanes. google.comjmb.or.krlcms.cz
In the context of taxane (B156437) purification, procedures often involve multiple chromatographic steps. For example, the isolation of taxol and its analogues has utilized silica (B1680970) column chromatography, alumina (B75360) chromatography, and preparative HPLC. google.com Reversed-phase liquid chromatography has also been found to be effective for isolating and purifying taxol and its natural analogues. google.com The selection of stationary and mobile phases in HPLC is critical for achieving efficient separation of compounds with similar chemical properties. shimadzu.comlcms.cz
Extraction Protocols from Complex Plant Matrices
Extraction is the initial step in isolating natural products from plant materials. This involves using suitable solvents to dissolve and extract the desired compounds from the plant matrix. The choice of solvent and extraction method depends on the nature of the compounds being targeted and the plant material.
Protocols for extracting taxanes from Taxus species have been developed for various plant parts, including bark, needles, and leaves. mdpi.comgoogle.comnih.gov Common extraction methods involve percolation or stirring the plant material with solvents such as methanol or ethanol. mdpi.comgoogle.comnih.gov Following extraction, the solvent extract is typically concentrated under reduced pressure. google.com Further purification steps often involve partitioning the extract between immiscible solvents to remove unwanted lipids and other less polar substances. google.comnih.gov
Recent advancements in extraction techniques for natural products include supercritical fluid extraction (SFE) and ultrasound-assisted extraction (UAE). nih.gov While SFE uses non-toxic solvents, its industrial application can be limited by equipment costs and yields. nih.gov UAE offers advantages in enhancing mass transfer and potentially reducing the amount of organic solvents needed compared to traditional methods like Soxhlet extraction. nih.gov
Table 1: Selected Taxanes Detected in Taxus Red Arils and Needles
| Compound | Red Aril Concentration (µg/g) (Range) mdpi.com | Needle Concentration (µg/g) (Range) mdpi.com |
| 10-Deacetylbaccatin III | 3.9–38 | 21.1–703.4 |
| Baccatin III | 1–28 | Trace–120.48 |
| Cephalomannine | 0.04–7.2 | 19.2–105.69 |
| Taxinine M | 0.02–2 | Not specified in source |
| Paclitaxel (B517696) | 0.02–5.5 | 9.31–162.75 |
Table 2: Example Extraction Yields from Taxus baccata L. Plant Parts
| Plant Part | Extraction Medium | Extraction Yield (%) mdpi.com |
| Bark | Hydroalcoholic | 1.92 |
| Leaf | Hydroalcoholic | 11.15 |
| Fruit (Arils) | Hydromethanolic (1:1) | 11.3 |
Structural Elucidation and Stereochemical Characterization of Taxinine B
Spectroscopic Analysis of Taxinine (B26179) B
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a fundamental tool in the structural elucidation of natural products like Taxinine B. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide information about the different types of hydrogen and carbon atoms present and their electronic environments. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific signals to particular atoms within the taxane (B156437) skeleton and its substituents.
Detailed analysis of ¹H NMR spectra reveals characteristic signals for protons on the taxane ring system, methyl groups, acetate (B1210297) functionalities, and the cinnamoyl side chain. For instance, acetate methyl signals typically appear in the range of 1.95-2.16 ppm. scispace.com Aromatic protons from the cinnamoyl group are observed as a multiplet, while the olefinic protons of the cinnamoyl double bond show a characteristic AB quartet with a coupling constant (J) of approximately 16 Hz, indicative of a trans configuration. scispace.com
¹³C NMR spectroscopy provides complementary information, with signals corresponding to each unique carbon atom. Assignments are often made based on chemical shifts and multiplicities (determined by techniques like DEPT). oup.com
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are indispensable for establishing connectivity and spatial relationships between atoms. COSY helps identify coupled protons, while HSQC correlates proton and carbon signals. HMBC reveals long-range correlations between protons and carbons across two or three bonds, aiding in the assignment of quaternary carbons and the confirmation of fragment connectivities. NOESY experiments provide information about through-space correlations between protons, which is vital for determining relative stereochemistry and conformation. researchgate.net For example, NOESY correlations have been used to establish the orientations of protons and methyl groups on the taxane core, contributing to the understanding of the ring conformations. acs.org
Complete assignments of ¹H and ¹³C NMR signals for this compound have been reported, facilitating its identification and differentiation from related taxanes. researchgate.net
Mass Spectrometry (MS) Applications (e.g., HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for determining its molecular formula and structural subunits. High-Resolution Mass Spectrometry (HRMS), such as HR-FABMS or HR-ESI-MS, provides accurate mass measurements that allow for the precise determination of the elemental composition. acs.orgeag.com
For instance, the molecular formula of this compound has been established through combined analysis of HRMS and NMR data. acs.org Fragmentation patterns observed in MS/MS experiments can provide insights into the structure by revealing characteristic fragment ions corresponding to the loss of specific substituents (e.g., acetate groups, cinnamoyl moiety) or cleavages of the taxane skeleton. massbank.eucimap.res.in LC-MS techniques are often used for the analysis of taxoids, allowing for separation and mass analysis. cimap.res.inresearchgate.net
Data from techniques like LC-ESI-QQ-MS/MS have been recorded for this compound, providing detailed fragmentation information. massbank.eu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting characteristic vibrational frequencies. researchgate.netresearchgate.net The presence of hydroxyl groups, carbonyl groups (from esters, ketones), and the aromatic and olefinic double bonds of the cinnamoyl moiety can be identified through their specific absorption bands in the IR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting chromophores, which are structural features that absorb light in the UV or visible region. msu.eduwikipedia.org The cinnamoyl group in this compound, with its conjugated π system, is a significant chromophore and exhibits characteristic absorption in the UV region. scispace.comresearchgate.net UV-Vis spectroscopy can help confirm the presence of such conjugated systems and can be used in conjunction with techniques like HPLC for detection and quantification.
Determination of Absolute Stereochemistry and Conformation
Determining the absolute stereochemistry (the precise 3D arrangement of atoms, including chirality) and conformation (the spatial arrangement of atoms that can be changed by rotation about single bonds) of this compound is critical for understanding its biological activity and physical properties.
While spectroscopic data, particularly NOESY from NMR, can provide information about relative stereochemistry and preferred conformations in solution, techniques like X-ray crystallography are often employed to definitively establish absolute stereochemistry in the solid state. chemfaces.comrsc.org The absolute configuration of related taxanes has been determined using methods such as X-ray analysis combined with anomalous dispersion or circular dichroism (CD) spectroscopy, particularly the exciton (B1674681) chirality method for molecules with suitable chromophores. researchgate.netrsc.orgresearchgate.netcas.cz
Studies on the conformation of this compound have utilized techniques such as X-ray crystallographic analysis and ROE (Rotating-frame Overhauser Effect) experiments (a type of NOE experiment) in solution. chemfaces.comchemfaces.com These studies have shown that in the solid state and in solution (e.g., in CDCl₃), this compound adopts a cage-like conformation where the A-ring and the cinnamoyl side chain on the C-ring are in close proximity. chemfaces.comchemfaces.com This conformation was also supported by computational methods like Monte Carlo simulations using force fields and semiempirical molecular orbital calculations. chemfaces.comchemfaces.com
The taxane core itself typically exhibits a chair-boat conformation for the B ring, which is a common feature in natural taxoids. acs.org Coupling constants from ¹H NMR, such as the coupling between H-9 and H-10, and NOESY correlations help to establish the conformation of the taxane rings. acs.org
Structural Relationships with Related Taxane Diterpenoids and Taxine (B1234092) Alkaloids
This compound belongs to the large and diverse class of taxane diterpenoids, which are characterized by a core tricyclic or tetracyclic taxane skeleton. wsu.edunih.gov These compounds are primarily found in plants of the Taxus genus. wsu.edunih.gov this compound is structurally related to many other taxanes, differing in the presence and position of various functional groups such as hydroxyls, acetates, and the cinnamoyl moiety.
Taxanes can be classified based on their fused ring systems, with the most common being the 6/8/6 ring system, to which this compound belongs. wsu.edunih.gov this compound is often isolated alongside other taxanes from Taxus species, including taxinine, 2-deacetoxythis compound, taxinine J, and taxol. chemfaces.comnih.govchemfaces.comacs.org
Structural variations among taxanes contribute to their diverse biological activities. For example, the presence of a cinnamoyl group at the C5 position, as in this compound, has been associated with strong inhibitory effects on platelet aggregation in certain taxanes. nih.gov The relationship between structure and activity is an active area of research for taxanes. nih.govokayama-u.ac.jp
This compound is also considered a taxine alkaloid, although the term "taxine" originally referred to a complex mixture of toxic compounds from Taxus. Taxine B is a major pseudo-alkaloid component in Taxus baccata. researchgate.netcapes.gov.br Structural comparisons between this compound and other taxine alkaloids, as well as more complex taxoids like paclitaxel (B517696) (Taxol), highlight the common taxane core and the variations in side chains and oxygenation patterns that define the different members of this compound class. wsu.edunih.gov
Biosynthesis of Taxinine B
Elucidation of Precursor Molecules and Early Biosynthetic Intermediates
The first committed step in the biosynthesis of taxoids is the cyclization of GGPP to taxa-4(5),11(12)-diene. researchgate.netnih.govresearchgate.netencyclopedia.pub This crucial reaction is catalyzed by the enzyme taxadiene synthase (TS). researchgate.netnih.govresearchgate.netresearchgate.net Taxa-4(5),11(12)-diene serves as the foundational diterpene skeleton upon which subsequent enzymatic modifications build the diverse array of taxoids, including Taxinine (B26179) B. Following the formation of the taxadiene core, a series of oxygenation and acylation reactions occur. nih.gov
Early intermediates in the taxoid pathway, shared with Taxinine B biosynthesis, include hydroxylated and acetylated taxadiene derivatives. For instance, taxadiene is hydroxylated at the C-5 position to produce taxa-4(20),11(12)-dien-5α-ol. researchgate.netmdpi.com This intermediate can then undergo further modifications, including acetylation. mdpi.com
Enzymatic Transformations in this compound Pathway
The conversion of early taxadiene intermediates into this compound involves a cascade of enzymatic transformations, primarily catalyzed by cytochrome P450 monooxygenases and acyltransferases. researchgate.netmdpi.comnih.gov
Characterization of Key Biosynthetic Enzymes (e.g., Cytochrome P450s)
Cytochrome P450 monooxygenases (CYP450s) play a pivotal role in introducing oxygen functionalities (hydroxyl groups) at specific positions on the taxane (B156437) skeleton. mdpi.comnih.govnih.gov Approximately half of the enzymatic steps in the taxoid biosynthetic pathway are estimated to be catalyzed by CYP450s. nih.gov In the context of taxoid biosynthesis, several CYP450s with distinct regioselectivities have been identified, including taxadiene-5α-hydroxylase (T5αOH), which catalyzes the hydroxylation of taxadiene at the C-5 position. mdpi.comnih.gov Other hydroxylases involved in taxoid biosynthesis target positions such as C-2α, C-7β, C-9α, C-10β, C-13α, and C-14β. nih.govmdpi.comnih.gov The specific combination and order of action of these hydroxylases contribute to the structural diversity of taxoids like this compound. While specific CYP450s directly involved only in this compound biosynthesis are not explicitly detailed in the search results, it is understood that a suite of these enzymes, similar to those in the paclitaxel (B517696) pathway, are responsible for the oxygenation pattern observed in this compound.
Gene Expression and Regulation of Biosynthetic Enzymes
The genes encoding the enzymes involved in taxoid biosynthesis, including those likely leading to this compound, are subject to complex regulatory mechanisms. Studies on Taxus suspension cultures have investigated the expression patterns of these genes, often in response to elicitors such as methyl jasmonate (MeJA). nih.govresearchgate.net MeJA has been shown to significantly upregulate the expression of many taxane biosynthetic pathway genes, leading to increased taxoid accumulation. nih.gov
Quantitative real-time PCR (qRT-PCR) and RNA gel blot analysis have been used to quantify the expression levels of known taxane biosynthetic genes. nih.gov These studies reveal that the expression of most genes in the pathway is significantly induced upon elicitation. nih.gov Transcription factors, including those from the AP2/ERF, WRKY, MYC, and MYB families, have been implicated in regulating the expression of taxoid biosynthetic genes. researchgate.netbiorxiv.orgfrontiersin.org Understanding the regulation of these genes is crucial for metabolic engineering efforts aimed at modulating taxoid production. nih.gov
Role of Acyltransferases in this compound Assembly
Acyltransferases are another critical class of enzymes in taxoid biosynthesis, responsible for the transfer of acyl groups (such as acetyl, benzoyl, or cinnamoyl) to hydroxylated positions on the taxane core. researchgate.netmdpi.comnih.govmdpi.com These acylation reactions contribute significantly to the structural complexity and diversity of taxoids. mdpi.com this compound is characterized by multiple acetate (B1210297) and cinnamate (B1238496) ester groups. wsu.edu
Specific acyltransferases involved in taxoid biosynthesis include taxadiene-5α-ol-O-acetyltransferase (TAT), which catalyzes the acetylation at the C-5 position. mdpi.com Other acyltransferases are responsible for acylation at various positions, including C-2α, C-10β, and C-13α. researchgate.netmdpi.comnih.gov The sequential action of specific acyltransferases, along with hydroxylases, dictates the final acylation pattern of this compound. Research has identified a family of BAHD acyltransferases in Taxus species, with some members specifically involved in taxane acylation. nih.govmdpi.com These enzymes utilize acyl-coenzyme A as the acyl donor. mdpi.commdpi.com
Divergent Biosynthetic Pathways Leading to this compound and Related Taxoids
The biosynthesis of taxoids is not a simple linear pathway but rather a complex network with branching points that lead to the production of a wide variety of taxanes, including this compound, taxines, taxuyunnanines, and other metabolites. researchgate.netnih.govplos.org These divergent pathways contribute to the chemical diversity observed in Taxus species. nih.govnih.gov
This compound and related taxinines are considered significant side-route metabolites that can divert metabolic flux away from the pathway leading to paclitaxel. researchgate.netnih.govplos.org The substrate selectivities of the hydroxylases and acyltransferases play a central role in determining these branching points and the resulting structural diversification of taxoids. nih.gov For example, certain acyltransferases may preferentially act on specific hydroxylated intermediates, channeling them towards the synthesis of this compound rather than other taxoids. nih.gov The presence of abundant taxine (B1234092) B and taxinine M in certain Taxus tissues, like needles, highlights the activity of these divergent pathways. researchgate.netplos.org
Metabolic Engineering Approaches for Modulating this compound Production
Metabolic engineering offers strategies to manipulate the taxoid biosynthetic pathway to either increase the production of specific taxoids, such as paclitaxel, or to understand and potentially control the production of side-route metabolites like this compound. nih.govresearchgate.netfrontiersin.org
Approaches include the introduction of heterologous genes encoding key biosynthetic enzymes into microbial hosts like Saccharomyces cerevisiae or Bacillus subtilis to reconstruct parts of the pathway. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net While significant progress has been made in producing early intermediates like taxadiene in these hosts, reconstituting the entire complex pathway, including the steps leading to highly decorated taxoids like this compound, remains challenging. nih.govfrontiersin.org
Strategies also involve optimizing the expression of biosynthetic genes, enhancing the availability of precursor molecules (like GGPP), and engineering enzymes to improve their catalytic efficiency and specificity. nih.govnih.govfrontiersin.org Understanding the regulatory mechanisms controlling gene expression is also crucial for targeted metabolic engineering. nih.gov By manipulating the activity or expression of specific enzymes, particularly hydroxylases and acyltransferases, it may be possible to influence the flux through divergent pathways, potentially reducing the production of this compound to enhance the yield of other desired taxoids, or conversely, engineering systems for the targeted production of this compound itself. nih.govnih.gov
Plant Cell Culture and Suspension Systems
Plant cell culture and suspension systems of Taxus species have been explored as alternative methods for producing taxanes, including this compound, to overcome the limitations of sourcing these compounds from slow-growing trees. These in vitro systems offer controlled environments for biomass growth and secondary metabolite production.
Cell suspension cultures are initiated from callus cultures derived from various Taxus species, such as Taxus chinensis, Taxus baccata, Taxus cuspidata, and Taxus wallichiana. academicjournals.orgiau.ir These cultures can be grown in liquid media, often using modified Murashige and Skoog (MS) medium, under controlled conditions of light, temperature, and nutrient availability. jmp.irresearchgate.net
Bioreactors of various types, including stirred, airlift, and wave bioreactors, have been utilized for scaling up Taxus cell cultures to achieve higher biomass and taxane production. iau.ir Optimizing culture conditions, such as media composition and operating modes, has been shown to enhance the yield of various taxanes. google.com
Research indicates that the age of the cell culture can influence the profile of taxoids produced. For instance, studies on Taxus wallichiana suspension cell cultures of different ages (1.5 years vs. 6 years) showed variations in the content of different taxoids, including C14-hydroxylated taxoids like taxuyunnanine C and yunnanxane. nih.govmdpi.com While these studies primarily focused on paclitaxel and related C13-hydroxylated taxoids, they highlight the dynamic nature of taxane biosynthesis in cultured cells over time.
Interactive Table 1: Effect of Culture Age on Taxoid Content in Taxus wallichiana Suspension Cell Culture nih.gov
| Taxoid | "Young" Culture (1.5 years) (mg/g DW) | "Old" Culture (6 years) (mg/g DW) |
| Yunnanxane | 0.2 – 1.6 | 0.6 – 10.1 |
| Sinenxane C | Present | Predominant |
| C13-OH Taxoids | < 0.05 | Not significantly detected |
Elicitation Strategies in Taxus Cell Cultures
Elicitation, the process of stimulating secondary metabolite production in plant cell cultures by introducing stress agents, is a widely employed strategy to enhance taxane yield in Taxus cultures. iau.irresearchgate.net Elicitors can be of biotic (e.g., fungal cell wall extracts) or abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metals) origin. iau.ir
Numerous studies have demonstrated the effectiveness of various elicitors in increasing the production of taxanes in Taxus cell cultures. Methyl jasmonate (MeJ) is one of the most extensively studied elicitors for taxane biosynthesis. iau.ir Studies have shown that MeJ can significantly increase the production of paclitaxel and other taxanes in various Taxus species cell cultures, including T. canadensis and T. cuspidata. nih.gov
Other elicitors that have been investigated include salicylic acid (SA), coronatine (B1215496) (COR), chitosan (B1678972), and amino acid complexes. jmp.irmdpi.com Combinations of elicitors or elicitors with other substances like cyclodextrins have also been explored to further enhance taxane production and release into the culture medium. frontiersin.orgnih.gov For instance, the combination of an amino acid complex and chitosan was found to enhance paclitaxel production in Taxus baccata cell suspension culture. jmp.ir
While much of the elicitation research focuses on paclitaxel, the principles and many of the elicitors used are relevant to the entire taxane pathway, which includes this compound. Elicitation triggers defense responses in plant cells, activating metabolic pathways that lead to the increased synthesis of secondary metabolites like taxanes. iau.ir
Research has also investigated the molecular mechanisms underlying elicitor action, examining the expression levels of genes involved in the taxane biosynthetic pathway in response to elicitation. nih.govnih.gov These studies provide insights into how elicitors regulate the production of taxanes at the genetic level.
Interactive Table 2: Examples of Elicitors Used in Taxus Cell Cultures and Their Effects on Taxane Production
| Elicitor | Taxus Species | Observed Effect (primarily on Paclitaxel and total taxanes) | Source |
| Methyl Jasmonate (MeJ) | Various Taxus | Increased paclitaxel and baccatin (B15129273) III production. | iau.irnih.gov |
| Salicylic Acid (SA) | T. baccata | Enhanced paclitaxel production. | mdpi.com |
| Coronatine (COR) | T. baccata | Enhanced paclitaxel production. | mdpi.comfrontiersin.org |
| Amino acid complex + Chitosan | T. baccata | Enhanced paclitaxel production. | jmp.ir |
| Methyl-β-cyclodextrins (β-CDs) | T. baccata | Enhanced paclitaxel production and release. | frontiersin.org |
Note: While the primary focus of the cited studies is often paclitaxel, these elicitation strategies impact the broader taxane biosynthetic pathway which includes this compound.
The application of elicitation strategies in conjunction with optimized culture conditions in plant cell and suspension systems holds significant potential for improving the sustainable production of taxanes, including this compound.
Chemical Synthesis and Derivatization of Taxinine B
Total Synthesis Strategies for Taxinine (B26179) B and Related Taxane (B156437) Frameworks
Total synthesis of taxanes, including the core structure found in Taxinine B, presents significant challenges due to the complexity of the taxane skeleton and the precise stereochemical requirements. Various strategies have been developed to address these challenges.
Construction of the Taxane Skeleton (e.g., 6/8/6-fused ring system)
A central challenge in taxane total synthesis is the construction of the characteristic 6/8/6 tricyclic ring system. Different approaches have been explored to forge these fused rings with the correct size and connectivity. One strategy involves the use of a vicinal difunctionalisation/Diels-Alder reaction sequence to build the 6-8-6 system nih.gov. Another method utilizes intramolecular aldol (B89426) cyclization to construct the eight-membered B-ring, thereby completing the 6/8/6 core nih.govescholarship.org. Radical-based strategies have also been reported for assembling the taxane framework from smaller A- and C-ring fragments nih.gov. Some synthetic studies on "Taxinine" have specifically aimed at constructing its carbon skeleton using cyclization methods to achieve the desired stereochemistry in the C-9, C-10 moiety jst.go.jp. The biosynthesis of the classical taxane scaffold also proceeds through a cyclase phase that assembles the A, B, and C rings nih.gov.
Stereoselective Installation of Oxygen Functionalities
Taxanes are characterized by numerous oxygen functionalities at specific positions and with defined stereochemistry. Achieving stereocontrol during the installation of these groups is crucial. Strategies involve various oxidation reactions and functional group interconversions. For instance, stereoselective reduction of carbonyl groups and oxidation of hydroxyl groups are key steps in building the functionalized taxane core jst.go.jp. In some synthetic routes, stereoselective installation of diol functionalities has been achieved through reactions like pinacol (B44631) coupling nih.gov. Selective C-H functionalization and allylic oxidations are also employed to introduce oxygen atoms at specific positions on the taxane core acs.orgnih.gov.
Strategies for Complex Quaternary Carbon Centers
The taxane structure contains complex quaternary carbon centers, which are challenging to construct stereoselectively. Synthetic strategies have focused on methods to form these hindered carbon centers with the correct absolute or relative stereochemistry. Approaches include enantioselective conjugate addition reactions that form all-carbon quaternary centers, from which other stereocenters are subsequently controlled nih.gov. Radical-based methods have also been developed to construct quaternary stereocenters, such as the C8-quaternary center nih.gov. Photochemical reactions, like [2+2] photocycloaddition, have been employed in the synthesis of complex polycyclic skeletons with multiple stereocenters, including quaternary carbons acs.org.
Semisynthesis of this compound Analogues and Derivatives from Natural Precursors
Semisynthesis involves using naturally occurring taxanes as starting materials to synthesize other taxanes or their analogues. This approach can be more efficient than total synthesis when the natural precursor is readily available. While much of the literature on taxane semisynthesis focuses on producing Paclitaxel (B517696) and Docetaxel from precursors like 10-deacetylbaccatin III, semisynthesis of other taxane analogues has also been explored researchgate.netuni-hamburg.demdpi.com. Notably, Taxine (B1234092) B, a related compound found in Taxus species, has been converted into 7-deoxypaclitaxel (B1244737) analogs through semisynthetic routes nih.gov. Taxines in general can serve as starting materials for the semisynthetic production of paclitaxel derivatives academicjournals.org. This suggests that natural taxanes with structural similarities to this compound could potentially be used as precursors for generating this compound analogues or derivatives, although specific examples for this compound itself are less documented in the provided results.
Derivatization of this compound for Enhanced Biological Activity Studies or Analytical Properties
Derivatization involves chemically modifying a compound to alter its properties. This is a common practice in both biological studies and analytical chemistry.
For biological activity studies, derivatization can be used to create analogues with potentially enhanced potency, altered specificity, or improved pharmacokinetic properties. While the provided information mentions that taxanes, including taxinine, can inhibit platelet activation in vitro, it does not detail specific derivatization strategies applied to this compound for enhancing biological activity ias.ac.in. However, the general principle of modifying natural products to improve their biological profiles is well-established in medicinal chemistry.
In analytical chemistry, derivatization is employed to improve the detectability, separation, or stability of compounds for analysis by techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) numberanalytics.comlibretexts.orgnih.govpsu.edu. By introducing functional groups with favorable properties (e.g., chromophores, fluorophores, or groups that increase volatility or improve ionization), derivatization can significantly enhance the sensitivity and selectivity of analytical methods numberanalytics.comlibretexts.orgnih.govresearchgate.net. This is particularly useful for compounds that are non-volatile, polar, or lack suitable detection handles in their native form libretexts.orgpsu.edu. While specific examples of this compound derivatization solely for analytical purposes are not detailed, the general principles of derivatization in analytical chemistry would apply to this compound if its native properties were not optimal for a particular analytical method.
Directed Functional Group Modifications
One example of directed modification involves reactions at the C-4(20) epoxy and C-5α-hydroxyl positions of an α-4(20)-epoxy-5α-hydroxythis compound derivative. Treatment with diethylaluminum chloride (Et₂AlCl) has been shown to induce reactions involving intramolecular substitution, deacetylation, or addition, leading to the formation of new rings. researchgate.net This specific reaction sequence resulted in the isolation and characterization of novel 1-deoxy compounds. researchgate.net
Taxinines, including this compound, possess multiple acetyl groups at various positions (e.g., C-7, C-9, C-10, C-13). nih.govnih.gov These acetyl groups, as well as other hydroxyl functionalities, are potential sites for directed modifications such as hydrolysis, acetylation, or esterification, which can alter the compound's polarity and reactivity. researchgate.netscribd.commdpi.com The presence of a C-13 keto group in certain taxinines, including this compound, also offers a site for chemical transformation. nih.gov
Chemical derivatization techniques are broadly used in analytical chemistry to modify functional groups to enhance properties like volatility or detectability, particularly for techniques like gas chromatography (GC). researchgate.netscribd.commdpi.com While this is a general chemical principle, applying such methods to the complex taxane scaffold of this compound requires careful control to achieve selective modification at desired positions. Common derivatization reactions include alkylation (such as esterification), acylation, and silylation, which target functional groups like hydroxyl and carboxyl groups. researchgate.netscribd.com
Synthetic Methodologies for Novel this compound Analogues
The synthesis of novel this compound analogues involves creating compounds that share the core taxane scaffold but feature structural variations compared to the parent molecule. These variations can include changes in functional groups, alterations to the ring system, or the addition of new side chains. The goal is often to explore structure-activity relationships and develop compounds with potentially improved therapeutic profiles or other desirable characteristics. termedia.pluniroma1.it
One approach to synthesizing taxane frameworks, which can serve as a basis for this compound analogues, involves tandem Diels-Alder reactions. This methodology allows for the stereoselective construction of the tricyclic ring system. researchgate.net An intramolecular Diels-Alder cycloaddition, for instance, can be used to build the B/C cis-fused taxane nucleus from acyclic precursors. researchgate.net Elaboration of the resulting cycloadduct can then lead to taxinine analogues. researchgate.net
Another synthetic strategy for constructing the taxinine AB system involves a tandem aldol-Payne rearrangement annulation sequence, highlighting the use of cascade reactions to build the complex ring structure stereoselectively. acs.org
Semisynthesis, starting from naturally abundant taxanes, is another route to access this compound analogues. For example, taxine B, isolated from Taxus baccata, has been converted into 7-deoxypaclitaxel analogues with structural modifications at C1, C2, and C4. acs.orgnih.gov This involved introducing a benzoyl function at C2 via a benzylidene acetal (B89532) at C1-C2. acs.orgnih.gov While these specific analogues showed limited cytotoxic activity, this semisynthetic approach demonstrates the feasibility of modifying the taxane core from related natural products. acs.orgnih.gov
Total synthesis approaches to taxanes, including strategies that could potentially be adapted for this compound or its analogues, have also been developed. These often involve complex sequences to assemble the highly oxygenated and carbocyclic framework. pharm.or.jpyoutube.comresearchgate.net Some strategies focus on building the core ring system and then introducing functional groups and side chains. For instance, a versatile synthetic strategy based on the interconversion of complex molecular frameworks has enabled access to a range of taxane diterpenes, including taxinine K, from a single advanced intermediate. researchgate.net While this specific work mentions taxinine K, the underlying methodologies for constructing the taxane scaffold are relevant to the synthesis of other taxinines like this compound.
Research also explores the synthesis of analogues with specific structural changes, such as modifications to the C-1 substituent or alterations to the B-ring or C-ring size, to understand their impact on biological activity. vt.edu These studies contribute to the broader understanding of taxane structure-activity relationships. termedia.plvt.edu
The development of novel synthetic methodologies continues to be an active area of research, aiming for more efficient, stereoselective, and versatile routes to access this compound and its diverse array of potential analogues for further investigation.
Mechanistic Biological Activities of Taxinine B
Molecular and Cellular Mechanisms of Cardiotoxicity Attributed to Taxinine (B26179) B
While comprehensive studies specifically detailing the molecular and cellular mechanisms of cardiotoxicity directly attributed to Taxinine B are limited in the provided search results, general mechanisms of drug-induced cardiotoxicity involve interactions with ion channels and various cellular pathways wikipedia.orgfrontiersin.orgfrontiersin.orgmetrionbiosciences.commdpi.commdpi.comresearchgate.netnih.govnih.govnih.gov.
Interaction with Ion Channels or Other Cardiac Targets
Specific interactions of this compound with cardiac ion channels or other direct cardiac molecular targets are not explicitly described in the provided search results. General pharmacological cardiotoxicity can be related to the modification of electrical currents through effects on ion channels, potentially leading to arrhythmias wikipedia.orgfrontiersin.org.
Cellular Pathways Leading to Cardiotoxic Effects
The provided information does not detail specific cellular pathways through which this compound exerts cardiotoxic effects. However, broader mechanisms of drug-induced cardiotoxicity discussed in the literature include oxidative stress, mitochondrial dysfunction, disruption of calcium homeostasis, endoplasmic reticulum stress, and the activation of cell death pathways such as apoptosis frontiersin.orgmdpi.commdpi.comresearchgate.netnih.govnih.govnih.gov.
Interaction of this compound with Drug Efflux Pumps
This compound has been shown to interact with drug efflux pumps, particularly P-glycoprotein, which has implications for multidrug resistance.
Inhibition of P-glycoprotein (P-gp) Mediated Transport
Studies have demonstrated that this compound can inhibit the transport of drugs mediated by P-glycoprotein in multidrug-resistant cells chemfaces.comcymitquimica.commedchemexpress.comambeed.cn. This inhibitory effect suggests that this compound can interfere with the function of this key efflux pump.
Implications for Multidrug Resistance Reversal Research
The ability of this compound to inhibit P-gp mediated transport is relevant to research aimed at reversing multidrug resistance (MDR) in cells, including tumor cells medchemexpress.com. By inhibiting efflux pumps like P-gp, compounds like this compound may increase the intracellular accumulation of therapeutic agents that are substrates for these pumps, potentially overcoming resistance mechanisms nih.govpsu.edu.
Influence of this compound on Platelet Aggregation
This compound has demonstrated inhibitory effects on platelet aggregation.
Research indicates that this compound shows stronger inhibitory effects on platelet aggregation induced by arachidonic acid (AA) compared to acetylsalicylic acid (ASA) chemfaces.comcymitquimica.comchemfaces.comnih.govresearchgate.net. This compound has been identified as one of the antiplatelet components isolated from Taxus species, such as Taxus chinensis and Taxus cuspidata chemfaces.comnih.gov. The inhibitory effects against AA-induced aggregation have been noted as particularly strong for taxanes with a cinnamoyl group at the C(5) position, a structural feature present in this compound nih.gov. The mechanism by which these taxanes inhibit platelet aggregation may involve the platelet cytoskeleton or other pathways distinct from currently available antiplatelet agents chemfaces.comnih.gov.
Downstream Signaling Pathways Affected by this compound
The mechanism by which this compound modulates AA-induced platelet aggregation likely involves interference with the signaling pathways downstream of arachidonic acid metabolism. dovepress.comnih.govd-nb.info Arachidonic acid is converted to TXA2, which then activates its receptor (TP receptor) on platelets, leading to a cascade of intracellular events that promote aggregation. dovepress.comherbmedpharmacol.com
While specific detailed studies on the downstream signaling pathways affected solely by this compound are limited in the provided search results, the general pathways involved in AA-induced aggregation and potential targets for inhibitors can be inferred. The AA pathway involves the activation of phospholipase A2 (PLA2), release of AA from membrane phospholipids, and subsequent metabolism by COX-1 to form prostaglandins, including PGH2, which is then converted to TXA2 by thromboxane (B8750289) synthase. dovepress.comnih.gov TXA2 binding to the TP receptor activates Gq and G13 protein-coupled signaling pathways, leading to increased intracellular calcium levels, activation of protein kinase C (PKC), and Rho kinase, ultimately resulting in platelet shape change, granule secretion, and activation of the glycoprotein (B1211001) IIb/IIIa receptor, which mediates fibrinogen binding and platelet aggregation. nih.govpharmgkb.orgmdpi.com
Given that this compound strongly inhibits AA-induced aggregation, its mechanism could involve inhibiting enzymes in the AA pathway, such as COX-1 or thromboxane synthase, or by blocking the TXA2 receptor. d-nb.infoherbmedpharmacol.comnih.gov The comparative study showing this compound's higher potency than ASA (a COX inhibitor) suggests that its mechanism might not be solely through COX inhibition and could involve additional targets, potentially downstream of COX. nih.govnih.gov
Other signaling pathways known to be involved in platelet activation and potentially modulated by anti-aggregatory compounds include the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38). nih.govmdpi.com These pathways play roles in granule release, calcium mobilization, and integrin activation. nih.govmdpi.com While not directly demonstrated for this compound in the provided results, other natural compounds inhibiting platelet aggregation have been shown to modulate these pathways. mdpi.com
Structure Activity Relationship Sar Studies of Taxinine B and Its Analogues
Correlating Structural Features with Biological Activities
Correlating structural features with biological activities involves assessing the effects of the systematic modifications on specific biological targets or pathways. This helps to identify which parts of the molecule are essential for activity and which modifications can enhance or alter those effects.
Impact of Acyl Groups and Hydroxylations on Target Interactions
The nature and position of acyl groups and hydroxylations on the taxane (B156437) structure, including Taxinine (B26179) B, significantly influence their interactions with biological targets and, consequently, their activities. For example, studies on taxanes have highlighted the importance of acyl moieties, such as a benzoyloxy group at C13, for certain activities like multidrug resistance reversal. nih.gov The presence or absence of hydroxyl groups at specific positions, such as a non-acylated hydroxyl group at C4, has been suggested to impact cytotoxic activity. acs.org Variations in acetylation patterns, as seen in different taxinine derivatives, can lead to diverse biological profiles. nih.govwikipedia.orgnih.govnih.gov Research on taxanes has shown that modifications at positions like C2 and C10, often involving acylation or deacetylation, can affect potency against drug-sensitive and resistant cancer cells and influence binding affinity to targets like beta-tubulin. nih.govnih.gov
Here is an example of how the presence of a cinnamoyl group at C5 in certain taxanes, including Taxinine B, has been correlated with antiplatelet activity:
| Compound | C5 Substituent | Antiplatelet Activity (AA-induced aggregation IC50, µM) |
| Taxinine | Cinnamoyl | 14.4 nih.gov |
| Taxinine A | -OH | 64.5 nih.gov |
| This compound | Cinnamoyl | 35.5 nih.gov |
| 2-Deacetoxythis compound | Cinnamoyl | 16.0 nih.gov |
| Taxacin | Cinnamoyl | 21.9 nih.gov |
| Taxchinin B | Oxetane (B1205548) ring | 28.6 nih.gov |
| Taxol | Oxetane ring | 48.2 nih.gov |
| Acetylsalicylic acid | N/A | 63.0 nih.gov |
This table illustrates that taxanes with a cinnamoyl group at the C5 position, such as Taxinine and this compound, showed stronger inhibitory effects against arachidonic acid (AA)-induced platelet aggregation compared to Taxinine A, which has a hydroxyl group at C5. nih.gov
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling techniques are increasingly valuable tools in SAR analysis of taxanes, complementing experimental studies by providing insights into molecular interactions and predicting biological activities. termedia.plnih.gov
Docking Studies and Binding Site Predictions
Docking studies are computational methods used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound or its analogues, when bound to a receptor or enzyme. researchgate.netnih.govmdpi.comdergipark.org.tr These studies help to understand the potential binding sites and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target protein. researchgate.netmdpi.com For taxanes, docking studies have been employed to assess their potential binding to tubulin, the primary target of paclitaxel (B517696), and to understand the mode of binding of different taxane derivatives. researchgate.netresearchgate.net By analyzing the predicted binding poses and interaction energies, researchers can gain insights into why certain structural modifications might lead to increased or decreased activity. researchgate.net Docking studies can also be used to explore interactions with other potential targets, such as phospholipase A2. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate a set of structural or physicochemical properties of compounds (molecular descriptors) to their biological activity. nih.govresearchgate.nettermedia.plmdpi.com By developing QSAR models for a series of this compound analogues, researchers can identify the key molecular features that are quantitatively associated with a particular biological effect. termedia.plmdpi.com These models can then be used to predict the activity of new, untested compounds, guiding the design and synthesis of potentially more potent or selective analogues. termedia.plmdpi.com QSAR studies on taxoids have shown that properties such as geometry, topology, partial charges, and the number of hydrogen bond donors can influence growth inhibition activity. termedia.pl
Analytical Methodologies for Taxinine B Detection and Quantification
Chromatographic Techniques
Chromatographic methods are essential for separating Taxinine (B26179) B from other co-occurring compounds in complex samples before detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in the analysis of taxoids, including Taxinine B. researchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netnih.govmdpi.com HPLC is often coupled with various detectors to achieve selective and sensitive detection. While HPLC coupled with UV detection (HPLC-UV or HPLC-DAD) can be used for the analysis of taxoids and phenolic compounds, enabling differentiation based on UV spectra, the complexity of matrices and the need for higher sensitivity often necessitate coupling HPLC with mass spectrometry. researchgate.netscielo.br
In the context of this compound analysis, HPLC is frequently coupled with mass spectrometric detectors (LC-MS, LC-MS/MS). researchgate.netnih.govebi.ac.uknih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govmdpi.comlcms.czjfda-online.comidexlab.commdpi.com This hyphenated technique leverages the separation power of HPLC and the detection and identification capabilities of mass spectrometry. Various reversed-phase HPLC columns, such as RP-18, C18, and RP-8, have been utilized for the chromatographic separation of this compound and related compounds. researchgate.netnih.govebi.ac.uknih.gov Mobile phases typically consist of mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297) in water), often employed in gradient elution modes to optimize separation. researchgate.netnih.gov
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) is another chromatographic technique that has been applied to the analysis of compounds from Taxus species, including taxoids. mdpi.comcolab.wscore.ac.ukpjoes.com GC is typically coupled with mass spectrometry (GC-MS) for the identification and analysis of these compounds. core.ac.ukpjoes.com While GC is mentioned in the context of analyzing Taxus extracts, specific detailed methodologies focusing solely on this compound detection and quantification by GC alone are less prevalent in the provided literature compared to LC-based methods. For certain compounds, derivatization may be required prior to GC analysis to increase volatility. pjoes.com Gas Chromatography-Olfactometry (GC-O), which couples GC separation with sensory detection, is used for characterizing odorous compounds but its specific application for this compound detection is not detailed in the search results. nih.gov
Mass Spectrometry-Based Methods
Mass spectrometry plays a crucial role in the identification, structural elucidation, and quantification of this compound due to its sensitivity and ability to provide molecular weight and fragmentation information. researchgate.netnih.govebi.ac.uknih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.govmdpi.comlcms.czjfda-online.comidexlab.commdpi.commassbank.eucimap.res.innih.govresearchgate.netncsu.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) methods are widely employed for the detection and quantification of this compound in various complex matrices, including plant extracts and biological samples such as blood, urine, and gastric content. ebi.ac.uknih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com LC-MS combines the separation power of HPLC with the sensitive detection capabilities of a mass spectrometer. This technique allows for the identification of this compound based on its mass-to-charge ratio (m/z) and retention time. LC-MS methods can be used for both qualitative identification and semi-quantitative or quantitative analysis. nih.govresearchgate.net Generic LC-MS methods can also be developed for detecting basic taxoids, which can complement specific methods for this compound, particularly when analyzing complex extracts or when this compound is not readily detected. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Specific Detection and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS), often coupled with LC (LC-MS/MS), is a highly specific and sensitive technique for the detection and quantification of this compound. researchgate.netnih.govebi.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netnih.govlcms.czjfda-online.comidexlab.commdpi.com In MS/MS, a precursor ion corresponding to this compound is selected and then fragmented, and the resulting product ions are measured. This provides a characteristic fragmentation pattern that serves as a highly specific identifier for the compound.
Multiple Reaction Monitoring (MRM) is a common and powerful mode used in LC-MS/MS for the sensitive and specific quantification of target analytes like this compound in complex matrices. researchgate.netnih.govresearchgate.netlcms.czjfda-online.commdpi.com MRM involves monitoring specific precursor ion to product ion transitions characteristic of the analyte. For this compound (or taxine (B1234092) B/isotaxine B, which are often analyzed together using similar methods), reported MRM transitions include using a precursor ion at m/z 584.2 ([M+H]+) and monitoring product ions at m/z 194.3 and m/z 107.1. researchgate.netnih.govebi.ac.uk Another study reported monitoring mass transitions 584.4/194.1 and 584.4/107.2. researchgate.net These specific transitions allow for the selective detection and quantification of this compound even in the presence of numerous other compounds.
MS/MS techniques are also valuable for studying the fragmentation behavior of taxoids, providing insights into their structures. Studies have investigated the fragmentation patterns of various taxoids using techniques like positive ion FAB-MS/MS and Collision-Induced Dissociation (CID). mdpi.commassbank.eunih.govncsu.edu These studies help in understanding how taxoid molecules break down in the gas phase, which is crucial for developing and optimizing MS/MS methods for their detection and identification. Characteristic fragment ions can be observed, and fragmentation pathways can be proposed based on the resulting spectra. nih.govncsu.edu
Advanced Ionization Techniques (e.g., ESI-MS/MS)
Electrospray Ionization (ESI) is a widely utilized soft ionization technique that is highly compatible with LC and is commonly coupled with MS/MS for the analysis of polar and semi-polar compounds like taxoids, including this compound. ebi.ac.uknih.govnih.govidexlab.commdpi.comcimap.res.in HPLC-ESI-MS/MS is a frequently reported method for the identification and determination of this compound in various sample types. ebi.ac.uknih.gov Atmospheric Pressure Electrospray Ionization (API-ESI) is also a common ionization method used in conjunction with LC-MS/MS systems for this purpose. researchgate.netresearchgate.netnih.gov ESI typically produces protonated molecules ([M+H]+) or other adducts, which serve as the precursor ions for MS/MS fragmentation.
Advanced ionization techniques and strategies, such as cationic derivatization prior to ESI-MS/MS, have been shown to enhance sensitivity for certain classes of compounds by improving ionization efficiency and directing fragmentation. mdpi.com While specific examples of such advanced derivatization for this compound were not detailed in the provided results, the principle highlights ongoing efforts to improve the sensitivity of ESI-MS/MS for challenging analytes. The combination of efficient chromatographic separation, sensitive ionization techniques like ESI, and specific detection by MS/MS, particularly in MRM mode, forms the basis of robust analytical methods for this compound.
Data Tables
Based on the research findings, here is a summary of some analytical parameters reported for the detection and quantification of Taxine B (often analyzed alongside this compound).
| Method | Matrix | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Linearity Range (ng/g) | Reference |
| LC-MS/MS | Blood, Urine, Gastric Content | 584.2 ([M+H]+) | 194.3, 107.1 | 0.4 | 2 | 0.1 - 500 | researchgate.netnih.gov |
| HPLC-ESI-MS/MS | Biological Samples | 584.4 ([M+H]+) | 194.1, 107.2 | Not specified | Not specified | Not specified | researchgate.net |
| LC-MS | Biological Samples | Not specified | Not specified | Not specified | Not specified | Not specified | nih.govresearchgate.net |
Note: LOD = Limit of Detection, LOQ = Limit of Quantification. Concentration units vary across studies.
Reported concentration ranges of Taxine B (sometimes quantified with isotaxine) in biological samples in fatal cases have been observed, demonstrating the application of these analytical methods.
| Matrix | Concentration Range (ng/g or µg/L) | Reference |
| Blood | 105 - 212 ng/g | researchgate.netnih.gov |
| Stomach Content | 4.5 - 132 µg/L | ebi.ac.uk |
| Urine | 1 - 200 µg/L | ebi.ac.uk |
| Cardiac Blood | <0.5 - 12 µg/L | ebi.ac.uk |
| Femoral Blood | <0.5 - 7.3 µg/L | ebi.ac.uk |
| Bile | 4.9 - 290 µg/L | ebi.ac.uk |
| Blood Serum | 25 - 30 ng/mL | ebi.ac.uk |
| Urine | 150 - 220 ng/mL | ebi.ac.uk |
Note: Units vary across studies (ng/g, µg/L, ng/mL).
Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is a critical initial step in the analysis of this compound, particularly when dealing with complex biological or botanical matrices. These matrices can contain numerous endogenous compounds that may interfere with the detection and quantification of the analyte, leading to matrix effects such as signal suppression or enhancement in techniques like mass spectrometry. Sample preparation aims to isolate and concentrate this compound while removing interfering substances.
Solid-Phase Extraction (SPE) is a widely utilized technique for the clean-up and enrichment of taxanes, including this compound and its related compounds, from various sample types. wikipedia.orgresearchgate.netfishersci.co.ukwikipedia.orguni.lunih.gov The selection of appropriate SPE sorbent and method parameters is crucial and depends on the physicochemical properties of this compound and the nature of the sample matrix.
Solid-Phase Extraction (SPE) Procedures
SPE is a chromatographic technique used for sample preparation before analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). mims.com The general procedure involves several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analyte. mims.comreadthedocs.io
For the analysis of taxanes from Taxus species, including taxine B and isotaxine B (which are structurally related to this compound), SPE procedures have been successfully implemented. Studies have reported using RP-18 columns for SPE of these compounds from biological samples like blood, urine, and gastric content. wikipedia.orgfishersci.co.uk In one instance, an SPE procedure for taxine B and isotaxine B from biological samples using an SPE procedure yielded a recovery of 86%. wikipedia.orgwikipedia.org Macroporous resin adsorption, such as with AB-8 resin, has also been found effective for the separation and enrichment of taxane (B156437) compounds from Taxus extracts, demonstrating enhanced specificity and efficiency compared to other resins. mims.com The choice of sorbent is guided by the functional groups and polarity of the analyte. mims.com
The SPE process helps to reduce matrix effects by separating the analyte from many co-extracted compounds that could interfere with downstream analysis. nih.gov
Derivatization Strategies for Enhanced Sensitivity
Derivatization in analytical chemistry involves chemically modifying an analyte to improve its analytical characteristics. uni.luvulcanchem.com This is often done to enhance sensitivity, improve chromatographic separation, or make the analyte more compatible with a specific detection method. uni.luvulcanchem.comwikipedia.org While specific derivatization strategies exclusively for this compound for enhanced sensitivity in common analytical techniques like LC-MS were not extensively detailed in the search results, the principles behind derivatization are relevant.
Derivatization is particularly common in GC-MS analysis for compounds that are polar or non-volatile, as it can increase volatility and improve peak shape. uni.luwikipedia.org Common derivatization reactions include silylation, acylation, and alkylation, which replace active hydrogens with nonpolar moieties. uni.luwikipedia.org Although taxanes like this compound are often analyzed by LC-MS due to their size and polarity, derivatization could potentially be applied to introduce functional groups that enhance ionization efficiency or allow for detection by different types of detectors, thereby increasing sensitivity. vulcanchem.com For instance, modifying hydroxyl or amine groups on the this compound structure could alter its ionization behavior in mass spectrometry. The effectiveness of a derivatization strategy depends on the specific functional groups of this compound and the requirements of the analytical instrument.
Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that allows for the direct quantification of compounds in a sample. scilit.comuni.luuni.luwikipedia.orgvulcanchem.com Unlike many other spectroscopic methods where the signal response is compound-dependent, the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, regardless of their molecular environment. scilit.comuni.luvulcanchem.com This fundamental property makes qNMR a versatile and primary method for quantitative analysis. uni.luwikipedia.orgwikipedia.org
qNMR has found increasing application in the analysis of natural products and pharmaceuticals, including for purity determination and concentration measurements. uni.luuni.luwikipedia.orgmetabolomicsworkbench.org For this compound, qNMR could be used to determine its concentration in extracts or its purity as an isolated compound.
There are generally two approaches in qNMR: relative and absolute quantification. scilit.comwikipedia.org Relative quantification determines the ratios of different compounds in a mixture by comparing signal integrals. scilit.comwikipedia.org Absolute quantification, which is used for determining the mass fraction or concentration of an analyte, involves comparing the integral of an analyte signal to that of a certified reference standard of known purity and concentration. scilit.comuni.luwikipedia.org The internal standard method, where the standard is added directly to the sample, is a common approach for absolute quantification. uni.luwikipedia.org
Accurate qNMR analysis requires careful control of experimental parameters. Sample preparation involves accurately weighing the sample and the internal standard (if used) and dissolving them in a deuterated solvent. wikipedia.org Proper shimming to ensure homogeneous magnetic field and sufficient relaxation delay (T1) to allow complete signal recovery between scans are crucial for obtaining accurate integral values. uni.luwikipedia.orgwikipedia.org The signal chosen for quantification should be well-separated and uniquely attributable to the analyte. wikipedia.org
qNMR offers advantages such as minimal sample preparation and the ability to simultaneously identify and quantify multiple components in a mixture, making it a valuable tool in the comprehensive analysis of complex natural product samples containing this compound. uni.luwikipedia.org
Future Directions in Taxinine B Research
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of taxanes, including Taxinine (B26179) B, is a complex process involving a cascade of enzymatic reactions. While the pathway leading to the core taxane (B156437) skeleton and the subsequent steps for major taxoids like paclitaxel (B517696) have been partially characterized, the specific enzymes and intricate regulatory mechanisms governing the formation of Taxinine B are not yet fully understood. Future research should prioritize the identification and functional characterization of the specific enzymes responsible for the late-stage modifications leading to this compound. This includes investigating acyltransferases, hydroxylases, and other tailoring enzymes that introduce the specific functional groups present in this compound.
Furthermore, exploring the regulatory networks controlling the expression and activity of these biosynthetic enzymes is crucial. This involves studying the transcription factors, signaling pathways, and environmental factors that influence this compound production in Taxus plants or cell cultures. Understanding these mechanisms could pave the way for metabolic engineering strategies to enhance this compound yield or produce novel analogues through synthetic biology approaches. The incomplete knowledge of the paclitaxel biosynthetic gene set highlights the broader challenge in fully discovering taxane pathways, suggesting similar gaps likely exist for this compound biorxiv.org. Research on Taxus roots has shown divergent pathways apart from paclitaxel biosynthesis, involving compounds like taxine (B1234092) B and taxinine M, indicating the complexity and the need for further studies on the downstream biosynthetic framework of taxanes researchgate.net.
Development of Novel Synthetic Routes to this compound and Complex Analogues
The structural complexity of this compound presents a significant challenge for chemical synthesis. While total synthesis of various taxanes has been achieved, efficient and scalable routes specifically for this compound and its complex analogues are still under development. Future research should focus on innovative synthetic strategies that allow for convergent, stereoselective, and efficient construction of the this compound scaffold. This includes exploring novel methodologies for assembling the intricate ring system and selectively introducing the various oxygenation and acylation patterns characteristic of this compound.
Efforts are ongoing in developing scalable synthetic entries to the taxane family, setting the stage for accessing minimally oxidized taxane analogs and potentially more complex members like this compound nih.gov. Versatile synthetic strategies based on the interconversion of complex molecular frameworks are being explored to provide general access to the wider taxane diterpene family researchgate.netchemrxiv.org. Future research can leverage these advancements to design specific routes for this compound. Developing practical and scalable synthetic methods is essential for providing a reliable supply of this compound for research and potential applications, especially considering the challenges associated with its extraction from natural sources.
Identification of New Molecular Targets for this compound-Mediated Biological Effects
While some biological activities of this compound have been reported, a comprehensive understanding of its molecular targets and mechanisms of action is still evolving. Future research should aim to identify the specific proteins or cellular pathways that this compound interacts with to exert its biological effects. This can involve a combination of experimental techniques, such as activity-based protein profiling, pull-down assays, and high-throughput screening, coupled with advanced computational methods.
This compound has been reported to inhibit CaCl2-induced depolymerization of microtubules and show utility in overcoming multidrug resistance in tumor cells, suggesting potential targets in these areas for further investigation medchemexpress.com. The possibility of this compound modulating potassium ion channels also warrants further exploration, potentially opening avenues for its use in cardiovascular or anti-malarial research jpccr.eu. Discovering new activities of Taxus × media compounds and revealing their mechanisms is considered an important future research direction, which extends to understanding the effects of individual taxoids like this compound nih.gov. A deeper understanding of its molecular targets will be critical for evaluating its therapeutic potential and designing more potent and selective analogues.
Advanced Structure-Based Drug Design Utilizing this compound Scaffold
With increasing availability of structural information for biological targets, structure-based drug design (SBDD) offers a powerful approach for rational drug discovery. Future research can utilize the structural features of this compound as a scaffold for designing and optimizing new compounds with improved potency, selectivity, and desired pharmacological properties. This involves obtaining high-resolution structural information of this compound bound to its identified molecular targets, if applicable, or utilizing computational modeling techniques to predict binding interactions.
SBDD involves designing and optimizing new therapeutic agents based on the 3D structures of their biological targets, utilizing computational tools to predict interactions and guide the synthesis of new compounds drugdiscoverynews.comgardp.org. The this compound scaffold, with its unique and complex architecture, can serve as a valuable starting point for SBDD efforts. Advanced computational methods, including molecular docking and dynamics simulations, can be employed to design and evaluate potential this compound analogues with modified structures to enhance binding affinity or target specificity gardp.orgarxiv.org. The integration of bioinformatics and cheminformatics with SBDD is revolutionizing drug discovery, providing tools to process and analyze complex structural data desertsci.comresearchgate.net.
Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) to this compound Research
The application of omics technologies holds significant promise for advancing this compound research. Future studies can leverage metabolomics to gain a comprehensive understanding of the metabolic pathways involved in this compound biosynthesis and identify potential bottlenecks or regulatory points. Transcriptomics can be used to analyze gene expression profiles in Taxus species or cell cultures under different conditions to identify genes correlated with this compound production, including those encoding biosynthetic enzymes and regulatory proteins.
Integrating multi-omics data, such as genomics, transcriptomics, and metabolomics, can provide a more holistic view of the biological systems producing or affected by this compound wustl.edunih.gov. This can help in identifying novel genes or pathways involved in its biosynthesis, understanding its effects on cellular metabolism, and discovering biomarkers associated with its activity. Omics technologies are increasingly used to understand molecular mechanisms and accelerate drug discovery, and their application to this compound research is a logical future step frontiersin.orgresearchgate.netnih.gov.
Sustainable Production Strategies for this compound and Related Taxoids
Given the conservation concerns surrounding Taxus species and the relatively low natural abundance of many taxoids, developing sustainable production strategies for this compound is a critical future direction. This includes optimizing plant cell culture techniques to increase this compound yield, exploring endophytic fungi or other microorganisms as alternative production platforms, and developing semi-synthetic or total synthetic routes that are economically viable and environmentally friendly.
Q & A
Basic: What are the established methods for isolating Taxinine B from natural sources, and how can their efficiency be compared?
Answer:
this compound is typically isolated from yew species (e.g., Taxus baccata) using solvent extraction, chromatography, or supercritical fluid extraction. To compare efficiency:
- Solvent Selection: Test polar/non-polar solvents (e.g., methanol, dichloromethane) for yield optimization .
- Chromatographic Techniques: Use HPLC or TLC to monitor purity, and calculate recovery rates .
- Reproducibility: Document protocols rigorously (e.g., temperature, solvent ratios) to ensure replicability .
Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Variable Control: Manipulate functional groups (e.g., acetylation, oxidation) while keeping core structural features constant .
- Bioassay Integration: Pair synthetic derivatives with cytotoxicity assays (e.g., against cancer cell lines) to correlate structural changes with activity .
- Statistical Validation: Apply ANOVA or regression models to quantify significance of structural modifications .
Basic: What analytical techniques are most effective for characterizing this compound’s purity and molecular structure?
Answer:
- Purity Assessment: Use HPLC with UV detection (λ = 230–280 nm) and calculate peak area percentages .
- Structural Confirmation: Combine NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for unambiguous identification .
- Reference Standards: Cross-validate with authenticated this compound samples from reputable chemical repositories .
Advanced: What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?
Answer:
- Meta-Analysis: Systematically compare methodologies (e.g., cell lines, dosage ranges) to identify confounding variables .
- Replication Studies: Reproduce conflicting experiments under controlled conditions (e.g., standardized cell culture media) .
- Data Triangulation: Integrate pharmacokinetic data (e.g., bioavailability) to contextualize in vitro vs. in vivo discrepancies .
Basic: How should a literature review be conducted to identify gaps in this compound research?
Answer:
- Database Selection: Use SciFinder, PubMed, and Web of Science with keywords like “this compound biosynthesis” or “this compound cytotoxicity” .
- Inclusion Criteria: Prioritize peer-reviewed studies from the past decade, excluding non-indexed or predatory journals .
- Gap Analysis: Map findings to identify understudied areas (e.g., metabolic pathways, ecological roles in yew species) .
Advanced: What experimental approaches can validate hypothetical biosynthetic pathways of this compound in yew species?
Answer:
- Isotopic Labeling: Feed ¹³C-labeled precursors to yew tissues and track incorporation via NMR .
- Gene Knockdown: Use RNA interference (RNAi) to silence candidate genes (e.g., cytochrome P450s) and monitor this compound production .
- Enzymatic Assays: Isolate putative enzymes and test substrate specificity in vitro .
Basic: What are the critical considerations for ensuring reproducibility in this compound pharmacological assays?
Answer:
- Positive Controls: Include reference compounds (e.g., paclitaxel) to validate assay sensitivity .
- Dose-Response Curves: Test multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values .
- Data Transparency: Publish raw datasets (e.g., cell viability counts) in supplementary materials .
Advanced: How can computational modeling be integrated with empirical data to predict this compound’s metabolic interactions?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate this compound binding to human cytochrome P450 enzymes .
- Machine Learning: Train models on existing ADME (absorption, distribution, metabolism, excretion) data to predict pharmacokinetic properties .
- Experimental Cross-Validation: Compare in silico predictions with in vitro microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
